3-Pyridinecarboxylic acid, 2,5,6-trichloro-4-[[(2,6-dimethyl-4-morpholinyl)thioxomethyl]thio]-, ethyl ester
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Overview
Description
3-Pyridinecarboxylic acid, 2,5,6-trichloro-4-[[(2,6-dimethyl-4-morpholinyl)thioxomethyl]thio]-, ethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a morpholinyl thioxomethylthio group. The ethyl ester functionality adds to its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2,5,6-trichloro-4-[[(2,6-dimethyl-4-morpholinyl)thioxomethyl]thio]-, ethyl ester typically involves multiple steps:
Thioxomethylation: The chlorinated pyridine is then reacted with 2,6-dimethylmorpholine and carbon disulfide to introduce the thioxomethylthio group.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2,5,6-trichloro-4-[[(2,6-dimethyl-4-morpholinyl)thioxomethyl]thio]-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioxomethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Hydrolysis Products: The hydrolysis of the ester yields the corresponding carboxylic acid.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2,5,6-trichloro-4-[[(2,6-dimethyl-4-morpholinyl)thioxomethyl]thio]-, ethyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2,5,6-trichloro-4-[[(2,6-dimethyl-4-morpholinyl)thioxomethyl]thio]-, ethyl ester involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,5,6-Trichloronicotinic Acid: Shares the trichloropyridine core but lacks the thioxomethylthio and ethyl ester functionalities.
4-Amino-3,5,6-trichloropicolinic Acid: Similar trichloropyridine structure with an amino group instead of the thioxomethylthio group.
Uniqueness
3-Pyridinecarboxylic acid, 2,5,6-trichloro-4-[[(2,6-dimethyl-4-morpholinyl)thioxomethyl]thio]-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H17Cl3N2O3S2 |
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Molecular Weight |
443.8 g/mol |
IUPAC Name |
ethyl 2,5,6-trichloro-4-(2,6-dimethylmorpholine-4-carbothioyl)sulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H17Cl3N2O3S2/c1-4-22-14(21)9-11(10(16)13(18)19-12(9)17)25-15(24)20-5-7(2)23-8(3)6-20/h7-8H,4-6H2,1-3H3 |
InChI Key |
WANRXLSBXQMZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)SC(=S)N2CC(OC(C2)C)C |
Origin of Product |
United States |
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